molecular formula C7H10N2O B3405863 3-Isopropyl-1H-pyrazole-4-carbaldehyde CAS No. 154926-99-5

3-Isopropyl-1H-pyrazole-4-carbaldehyde

Cat. No. B3405863
M. Wt: 138.17 g/mol
InChI Key: YNHUJFLTICZPOY-UHFFFAOYSA-N
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Description

“3-Isopropyl-1H-pyrazole-4-carbaldehyde” is a chemical compound. However, there seems to be limited information available specifically for this compound1. It’s worth noting that its close analog, “1-Isopropyl-1H-pyrazole-4-carbaldehyde”, has a molecular weight of 138.171.



Synthesis Analysis

The synthesis of “3-Isopropyl-1H-pyrazole-4-carbaldehyde” is not explicitly mentioned in the search results. However, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system23.



Molecular Structure Analysis

The molecular structure of “3-Isopropyl-1H-pyrazole-4-carbaldehyde” is not directly available. However, its analog “1-Isopropyl-1H-pyrazole-4-carbaldehyde” has a molecular formula of C7H10N2O4.



Chemical Reactions Analysis

Specific chemical reactions involving “3-Isopropyl-1H-pyrazole-4-carbaldehyde” are not detailed in the search results. However, pyrazole compounds are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media2.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “3-Isopropyl-1H-pyrazole-4-carbaldehyde” are not available in the search results. However, its analog “1-Isopropyl-1H-pyrazole-4-carbaldehyde” is a solid at room temperature1.


Safety And Hazards

The safety and hazards of “3-Isopropyl-1H-pyrazole-4-carbaldehyde” are not explicitly mentioned in the search results. However, it’s generally recommended to avoid skin contact and inhalation, and to wear protective gloves and eyewear when handling similar chemical compounds5.


Future Directions

The future directions for “3-Isopropyl-1H-pyrazole-4-carbaldehyde” are not specified in the search results. However, pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry2. Their use as scaffolds in the synthesis of bioactive chemicals suggests potential for further research and development2.


Please note that this information is based on the available data and may not be fully accurate or complete for “3-Isopropyl-1H-pyrazole-4-carbaldehyde”. For more detailed and specific information, further research and consultation with a chemistry professional is recommended.


properties

IUPAC Name

5-propan-2-yl-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)7-6(4-10)3-8-9-7/h3-5H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHUJFLTICZPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246598
Record name 3-(1-Methylethyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyl-1H-pyrazole-4-carbaldehyde

CAS RN

154926-99-5
Record name 3-(1-Methylethyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154926-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylethyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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